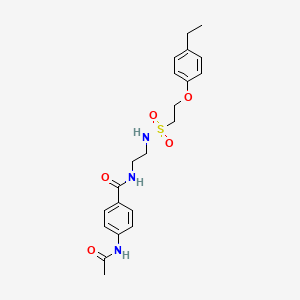
4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide, also known as AEBSF, is a synthetic compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples. AEBSF has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Scientific Research Applications
Molecular Characterization and Synthesis
The study of benzamide derivatives, including compounds structurally related to 4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide, has been pivotal in understanding the electronic structure and biological activity of these molecules. For instance, Klasinc et al. (2009) emphasized the interaction of the benzene ring with the amidic group in benzamide derivatives and their role in biological activity through photoelectron spectroscopy (Klasinc, Novák, Sabljic, & McGlynn, 2009). Similarly, advancements in the synthesis of novel imines and thiazolidinones derivatives from phenoxy acetohydrazide highlight the diverse chemical reactivity and potential antimicrobial applications of these compounds (Fuloria, Singh, Yar, & Ali, 2009).
Biomedical Applications
Investigations into the reactivity of sulfonamide derivatives have led to the identification of potential antimalarial and COVID-19 therapeutics. For example, Fahim and Ismael (2021) studied the antimalarial activity of sulfonamide derivatives, noting their low cytotoxicity and promising IC50 values, suggesting potential applications against COVID-19 (Fahim & Ismael, 2021). Additionally, the synthesis and characterization of polyamides and poly(amide-imide)s derived from bis(aminophenoxy) benzonitrile demonstrate the importance of these compounds in developing high-performance materials with potential biomedical applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Advanced Material Applications
The development of photoresponsive molecularly imprinted hydrogels, as researched by Gong, Wong, and Lam (2008), illustrates the application of sulfonamide derivatives in creating materials capable of the photoregulated release and uptake of pharmaceuticals, showcasing their utility in drug delivery systems (Gong, Wong, & Lam, 2008).
properties
IUPAC Name |
4-acetamido-N-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-17-4-10-20(11-5-17)29-14-15-30(27,28)23-13-12-22-21(26)18-6-8-19(9-7-18)24-16(2)25/h4-11,23H,3,12-15H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKLJVRINFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
![8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)






![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

